Z-Ala-gln-OH

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Z-Ala-gln-OH can be achieved through several methods. One common approach involves the reaction of Z-Ala-OSu (N-(benzyloxycarbonyl)-L-alanyl-N-hydroxysuccinimide ester) with H-Gln-OH (L-glutamine) in the presence of triethylamine in a tetrahydrofuran-water mixture. The reaction is typically carried out at room temperature for about 20 hours. After the reaction, the mixture is distilled to remove solvents, and the residue is extracted with n-butanol. The product is then purified through reprecipitation with methanol-ethyl acetate .

Industrial Production Methods: Industrial production of this compound often involves biotechnological methods, such as the use of immobilized cells or enzymes. For example, the immobilization technique has been shown to achieve high-efficiency production of Ala-Gln, suggesting its potential application in the production of this compound .

Análisis De Reacciones Químicas

Types of Reactions: Z-Ala-gln-OH undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of this compound, while reduction may yield reduced derivatives .

Aplicaciones Científicas De Investigación

Peptide Synthesis

One of the primary applications of Z-Ala-Gln-OH is in peptide synthesis. The compound serves as a key intermediate in the production of peptides and proteins. Its structure allows for selective protection and deprotection of amino groups during chemical reactions, which is essential for synthesizing complex peptide sequences. This capability makes it invaluable in the development of peptide-based drugs and therapeutic agents.

Table 1: Overview of Peptide Synthesis Applications

| Application | Description |

|---|---|

| Peptide Formation | Acts as an intermediate for creating specific peptide bonds. |

| Selective Protection | Protects amino groups to prevent unwanted reactions during synthesis. |

| Drug Development | Facilitates the creation of stable peptide-based pharmaceuticals. |

Bioconjugation

This compound is also utilized in bioconjugation processes, where it can be linked to other molecules such as fluorescent dyes or therapeutic agents. This application is particularly relevant in biomedical research, where conjugated compounds are used for imaging, drug delivery, and targeted therapy. The ability to modify peptides with additional functionalities enhances their utility in various diagnostic and therapeutic contexts.

Nutritional Science

In nutritional science, this compound has been studied for its effects on gut health and metabolic processes. Research indicates that supplementation with alanylglycine can improve intestinal epithelial cell homeostasis and promote recovery from malnutrition-related enteropathy. In animal studies, it has shown positive effects on weight gain, intestinal morphology, and barrier function .

Table 2: Nutritional Applications and Effects

Pharmacological Insights

This compound has been investigated for its pharmacological properties, particularly its role in inflammation modulation and gut health improvement. Clinical trials have demonstrated that oral supplementation can lead to significant improvements in gut integrity markers over time .

Case Study: Alanylglycine Supplementation

A clinical study involving children showed that daily supplementation with alanylglycine resulted in modest improvements in weight-for-height z-scores (WHZ) after ten days compared to control groups receiving glycine . The study highlighted the compound's potential benefits in pediatric nutrition.

Molecular Mechanisms

At a molecular level, this compound interacts with various enzymes and cellular pathways that regulate metabolism and immune responses. For instance, its interaction with microbial transglutaminase has been noted to facilitate enzyme-mediated reactions that are crucial for protein cross-linking processes. Understanding these interactions provides insights into how this compound can be leveraged for therapeutic purposes.

Table 3: Molecular Mechanisms Involved

Mecanismo De Acción

Z-Ala-gln-OH exerts its effects through several molecular targets and pathways. It is known to promote crypt expansion in the intestines and activate the mTOR signaling pathway, which is crucial for cell growth and metabolism . The compound’s stability and ability to deliver L-glutamine effectively contribute to its biological activity .

Comparación Con Compuestos Similares

Z-Gln-OH: This compound is similar to Z-Ala-gln-OH but lacks the L-alanine component.

Ala-Gln: This dipeptide is composed of L-alanine and L-glutamine without the benzyloxycarbonyl group.

Uniqueness: this compound is unique due to its benzyloxycarbonyl group, which provides additional stability and protection during chemical reactions. This makes it a valuable intermediate in peptide synthesis and other biochemical applications .

Actividad Biológica

Z-Ala-gln-OH, also known as Z-alanylglycine, is a dipeptide that has garnered attention for its diverse biological activities and potential applications in various fields, including biochemistry, nutrition, and pharmaceuticals. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is a dipeptide composed of alanine (Ala) and glutamine (Gln), with a protective trityl group that enhances its stability. The compound is involved in several biological processes and exhibits various pharmacological effects, making it a subject of interest in scientific research.

1. Nutritional Benefits

This compound has been shown to improve muscle metabolism and recovery. Research indicates that supplementation with alanyl-glutamine (Ala-Gln) can enhance protein synthesis in muscle cells. A study demonstrated that Ala-Gln supplementation promoted the synthesis of MyoD1 protein, which is crucial for muscle differentiation and regeneration, particularly under conditions of energy deprivation .

Table 1: Effects of Ala-Gln Supplementation on Muscle Cells

| Parameter | Control Group | Ala-Gln Group |

|---|---|---|

| MyoD1 Protein Synthesis | Baseline | Increased |

| ATP Production | Low | Significantly Increased |

| Antioxidant Capacity | Moderate | Enhanced |

2. Antibacterial Properties

This compound plays a role in the enzymatic synthesis of β-lactam antibiotics. It acts as a substrate for enzymes such as penicillin G acylase, which catalyzes reactions essential for producing these antibiotics. This property underscores its potential utility in pharmaceutical applications.

3. Cellular Mechanisms

The compound interacts with microbial transglutaminases (mTG), enzymes that facilitate the formation of isopeptide bonds between glutamines and lysines. This interaction is vital for protein cross-linking and stabilization, influencing cellular functions such as signaling pathways and gene expression.

Case Study 1: Muscle Recovery in Athletes

A clinical study involving athletes demonstrated that oral supplementation with Ala-Gln improved muscle recovery post-exercise. Subjects receiving 24 g/day of Ala-Gln showed significant improvements in muscle integrity and weight velocity over four months compared to control groups .

Table 2: Impact of Ala-Gln on Athletic Recovery

| Group | Weight Velocity Change (g) | Muscle Integrity Improvement |

|---|---|---|

| Control | -0.054 | No significant change |

| Ala-Gln (3 g/day) | +0.095 | Significant improvement |

| Ala-Gln (12 g/day) | +0.166 | Significant improvement |

Case Study 2: Intestinal Health

Another study investigated the effects of Ala-Gln on gut health in individuals undergoing stress or injury. Results indicated that supplementation improved intestinal epithelial integrity by promoting cell proliferation and migration .

Mechanistic Insights

The mechanistic understanding of this compound's effects includes its influence on metabolic pathways:

- Energy Metabolism : Enhances ATP production and stimulates mTOR activation in enterocytes.

- Oxidative Stress : Alleviates oxidative stress markers through enhanced GSH biosynthesis.

- Cell Signaling : Modulates pathways involved in muscle regeneration and repair.

Propiedades

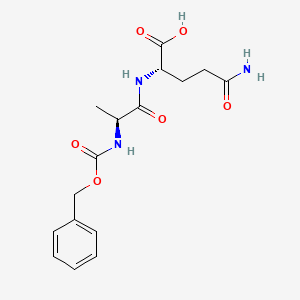

IUPAC Name |

(2S)-5-amino-5-oxo-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O6/c1-10(14(21)19-12(15(22)23)7-8-13(17)20)18-16(24)25-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H2,17,20)(H,18,24)(H,19,21)(H,22,23)/t10-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZNKZNHXJQTEU-JQWIXIFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.